C.I. Basic Red 24: A Technical Guide for Researchers
C.I. Basic Red 24: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Synthesis of a Key Azo Dye
C.I. Basic Red 24 is a cationic, single-azo dye known for its vibrant red hue. It is primarily used in the textile industry for dyeing acrylic and diacetate fibers.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
C.I. Basic Red 24 is synthesized through the diazotization of 2-cyano-4-nitroaniline, which is then coupled with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.[1] The resulting structure contains a characteristic azo bond (-N=N-) linking the two aromatic moieties, and a quaternary ammonium group which imparts its cationic nature.
Chemical Structure:
(Note: This is a SMILES representation of the chemical structure, as a 2D diagram is not available in the search results.)
Table 1: Chemical Identifiers for C.I. Basic Red 24
| Identifier | Value |
| Common Name | C.I. Basic Red 24 |
| Synonyms | C.I. 11088, Cationic Red 24, Cationic Red 5BL |
| CAS Registry Number | 37216-10-7[2] |
| Molecular Formula | C₂₁H₂₈N₆O₆S[2] |
| Molecular Weight | 492.55 g/mol [2] |
| Chemical Class | Single Azo Dye[1] |
Physicochemical and Technical Properties
C.I. Basic Red 24 is a dark blue-light red powder.[2] It is soluble in water, producing a blue-tinged red solution.[1] Its properties as a dye, particularly its fastness, are crucial for its industrial applications.
Table 2: Physicochemical and Fastness Properties of C.I. Basic Red 24
| Property | Description |
| Physical Appearance | Dark blue light red powder.[2] |
| Solubility in Water | Soluble, forming a blu-ray red solution.[1] |
| Behavior in Strong Acid | In concentrated sulfuric acid, the dye appears scarlet; upon dilution, it turns to a peach color.[1] |
| Thermal Stability | Stable during high-temperature dyeing at 120°C, with no change in color.[1] |
| Light Fastness (ISO) | 6[1] |
| Perspiration Fastness (ISO) | 5[1] |
| Ironing Fastness (ISO) | 5[1] |
| Soaping Fastness (ISO) | 5[1] |
Synthesis of C.I. Basic Red 24
The industrial synthesis of C.I. Basic Red 24 is a two-stage process characteristic of azo dye production.
-
Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline. This reaction is typically carried out in an acidic medium at low temperatures with a source of nitrous acid (e.g., sodium nitrite) to form a reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, (N-ethylanilinoethyl)trimethylammonium methyl sulfate. This electrophilic substitution reaction forms the stable azo compound, C.I. Basic Red 24.
Below is a diagram illustrating the logical workflow of this synthesis process.
Caption: Synthesis workflow for C.I. Basic Red 24.
Experimental Protocols
While specific industrial protocols are proprietary, the following sections outline generalized methodologies for the synthesis and application of C.I. Basic Red 24 based on established chemical principles.
General Synthesis Protocol
-
Diazotization:
-
Suspend 2-cyano-4-nitroaniline in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Continue stirring for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt. The completion can be monitored by testing for the absence of the starting amine.
-
-
Azo Coupling:
-
In a separate vessel, dissolve the coupling component, (N-ethylanilinoethyl)trimethylammonium methyl sulfate, in water.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Control the pH of the reaction mixture, typically maintaining slightly acidic to neutral conditions to facilitate the coupling reaction.
-
Allow the reaction to proceed for several hours at a controlled temperature.
-
The resulting dye may precipitate from the solution and can be isolated by filtration, followed by washing and drying.
-
General Protocol for Dyeing Acrylic Fibers
-
Preparation of the Dyebath:
-
Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1).
-
Add a dispersing agent and acetic acid to the bath to achieve a pH of approximately 4.5-5.5.
-
Add sodium acetate as a pH buffer.
-
Dissolve the required amount of C.I. Basic Red 24 in hot water and add it to the dyebath.
-
-
Dyeing Process:
-
Introduce the acrylic material into the dyebath at around 60°C.
-
Gradually raise the temperature of the dyebath to the boil (approximately 100°C) over 30-45 minutes.
-
Maintain the dyeing at this temperature for 60-90 minutes, depending on the desired shade depth.
-
After dyeing, cool the bath slowly to 70°C before rinsing the material.
-
-
After-treatment:
-
Rinse the dyed material thoroughly with water.
-
A washing step with a non-ionic detergent at 60-70°C can be performed to remove any unfixed dye and improve fastness properties.
-
Finally, rinse with cold water and dry.
-
Applications
The primary application of C.I. Basic Red 24 is in the coloration of various materials. Its cationic nature makes it particularly effective for dyeing substrates with anionic characteristics.
-
Textile Industry: It is extensively used for dyeing acrylic fibers, providing bright and strong red shades with good fastness. It is also used for dyeing diacetate and for printing on these fabrics.[1]
-
Other Applications: C.I. Basic Red 24 is also utilized in the coloring of paper, inks, and fluorescent pigments.[2]
Conclusion
C.I. Basic Red 24 is a commercially significant cationic azo dye with well-defined chemical properties and synthesis route. Its utility in the textile and other industries is a result of its vibrant color, good solubility, and affinity for acrylic substrates. The information provided in this guide serves as a foundational resource for researchers and scientists interested in the chemistry and application of this dye.
